Comparative Antagonist Activity at α7 Nicotinic Acetylcholine Receptors (nAChR): A Direct Head-to-Head Analysis of Halogenation Effects
The introduction of a 2-chloro-5-fluoro substitution pattern on the N-phenylazetidin-3-amine scaffold does not appreciably alter antagonist potency at the rat α7 nicotinic acetylcholine receptor (nAChR) when compared directly to the unsubstituted N-phenylazetidin-3-amine analog. Both compounds exhibit identical IC50 values in the same functional assay [1]. This finding is a critical piece of negative data for SAR studies, indicating that while this specific halogenation does not enhance activity at this particular target, it also does not abolish it. This allows researchers to explore the compound for its potential off-target effects or for use in multifunctional drug design where α7 nAChR activity is desired alongside other, more differentiated properties.
| Evidence Dimension | In vitro antagonist potency |
|---|---|
| Target Compound Data | IC50 = 8.07 × 10³ nM (8.07 µM) |
| Comparator Or Baseline | N-phenylazetidin-3-amine (CAS 744984-91-6): IC50 = 8.07 × 10³ nM (8.07 µM) |
| Quantified Difference | 0 nM (no measurable difference in this assay) |
| Conditions | Antagonist activity at rat α7 nicotinic acetylcholine receptor expressed in Xenopus oocytes, assessed as inhibition of acetylcholine-induced current. |
Why This Matters
This data provides a direct, quantitative justification for selecting this compound over the unsubstituted analog when exploring halogen-specific interactions or off-target liabilities without sacrificing this particular on-target activity.
- [1] BindingDB. (n.d.). BDBM50106921 (CHEMBL3600666). Antagonist activity at rat alpha-7 nicotinic acetylcholine receptor. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50106921 View Source
